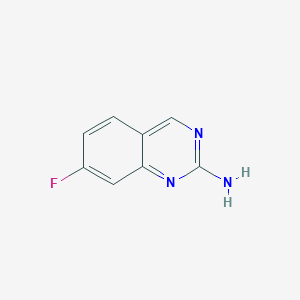

7-Fluoroquinazolin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJSJPUMRRROQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440649 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-01-2 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Fluoroquinazolin-2-amine chemical properties

An In-depth Technical Guide on the Chemical Properties of 7-Fluoroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of this compound. It is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Chemical Properties

This compound is a fluorinated derivative of the quinazoline heterocyclic system, which is a privileged scaffold in medicinal chemistry.[1] The presence of the fluorine atom and the amino group at key positions makes it a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly in oncology and immunology.[2]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 190274-01-2 | [2][3][4] |

| Molecular Formula | C₈H₆FN₃ | [2][3] |

| Molecular Weight | 163.15 g/mol | [2][3] |

| Exact Mass | 163.05500 Da | [3] |

| Boiling Point | 373.659 °C at 760 mmHg | [2][3] |

| Flash Point | 179.783 °C | [2][3] |

| Density | 1.401 g/cm³ | [2][3] |

| Refractive Index | 1.69 | [2] |

| LogP | 1.93230 | [3] |

| Polar Surface Area | 51.80 Ų | [3] |

| Melting Point | Not Available | [2] |

| Solubility | Not Available | [2] |

| Appearance | Not Available | [2] |

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary aromatic amine and fluoro-substituted quinazoline structure.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Reference(s) |

| Primary Amine (N-H) | 3400–3250 (two bands) | Asymmetric & Symmetric Stretch | [5] |

| Primary Amine (N-H) | 1650–1580 | Bending (Scissoring) | [5] |

| Aromatic C-H | 3100–3000 | Stretch | [6] |

| C=N (Quinazoline Ring) | ~1620–1580 | Stretch | |

| Aromatic C=C | ~1600 and 1500–1400 | Ring Stretch | [6] |

| Aromatic C-N | 1335–1250 | Stretch | [5] |

| C-F | ~1250–1000 | Stretch | |

| N-H | 910–665 (broad) | Wag | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR spectral data for this compound are not provided in the search results. The spectra would be complex due to the fused aromatic system and the influence of the fluorine atom, which would cause characteristic splitting patterns in both proton and carbon spectra.

Mass Spectrometry (MS)

The exact mass of this compound is 163.05500 Da.[3] High-resolution mass spectrometry (HRMS) should confirm this molecular weight with high accuracy.

Synthesis and Reactivity

This compound is primarily utilized as a synthetic intermediate.[2] While a specific, detailed protocol for its synthesis is not available, a general pathway can be inferred from established methods for synthesizing quinazoline derivatives.

General Synthetic Approach

The synthesis of 2-aminoquinazolines often involves the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles.[7] A plausible synthetic route could start from 2-amino-4-fluorobenzoic acid or a related compound, followed by cyclization to form the quinazoline core.

Caption: Plausible synthetic pathway for this compound.

Reactivity and Role as a Synthetic Intermediate

The chemical reactivity of this compound is centered around the nucleophilic amino group at the C2 position. This group can readily participate in various reactions, such as N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions, to introduce diverse substituents. This makes it a crucial building block for creating libraries of quinazoline derivatives for drug discovery programs.[2]

Caption: Role as a key intermediate in synthesizing diverse derivatives.

Biological Activity and Applications

The quinazoline scaffold is prevalent in numerous FDA-approved drugs, particularly kinase inhibitors used in cancer therapy.[8] Derivatives of this compound are investigated for a wide range of therapeutic applications.

-

Anticancer Activity: Quinazolin-2-amine derivatives have been discovered as potent inhibitors of ROR1 pseudokinase, showing efficacy against triple-negative breast cancer in preclinical models.[9]

-

Anti-inflammatory Activity: Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated potential as anti-inflammatory agents by inhibiting the NF-κB signaling pathway.[10] These compounds were shown to reduce the phosphorylation of IκBα and p65, key steps in the activation of this pro-inflammatory pathway.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS:190274-01-2 FT-0684316 this compound Product Detail Information [finetechchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Fluoroquinazolin-2-amine (CAS Number: 190274-01-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 7-Fluoroquinazolin-2-amine (CAS 190274-01-2) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on data from structurally related compounds and general chemical principles. All information should be used as a reference, and experimental validation is recommended.

Core Compound Information

This compound is a fluorinated derivative of the quinazoline heterocyclic scaffold. The presence of the fluorine atom at the 7-position and the amino group at the 2-position makes it a valuable building block in medicinal chemistry. Quinazoline derivatives are known to exhibit a wide range of biological activities, and this compound serves as a key intermediate in the synthesis of potential therapeutic agents.[1][2]

Chemical and Physical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 190274-01-2 | [3] |

| Molecular Formula | C₈H₆FN₃ | [1] |

| Molecular Weight | 163.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-7-fluoroquinazoline | [1][4] |

| Boiling Point (Predicted) | 373.66 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 179.78 °C | [1] |

| Density (Predicted) | 1.401 g/cm³ | [1] |

| Appearance | Solid (form may vary) | General |

Spectral Data (Predicted)

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the quinazoline ring system, with splitting patterns influenced by the fluorine atom. A broad singlet for the -NH₂ protons.[5][6] |

| ¹³C NMR | Resonances for the eight carbon atoms of the quinazoline core, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹J C-F). |

| IR Spectroscopy | N-H stretching vibrations for the primary amine (two bands) in the region of 3300-3500 cm⁻¹. C-N stretching vibrations. Aromatic C-H stretching. C-F stretching band.[7][8] |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight. Fragmentation patterns typical for quinazoline derivatives, potentially involving the loss of HCN or other small molecules.[9][10] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be devised based on established methods for quinazoline synthesis. A common approach involves the cyclization of an appropriately substituted anthranilonitrile or anthranilic acid derivative.

Proposed Synthetic Pathway

A potential synthetic route could start from 2-amino-4-fluorobenzoic acid, a commercially available starting material. This approach is adapted from methodologies used for similar quinazoline structures.[2][3]

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione

-

A mixture of 2-amino-4-fluorobenzoic acid and guanidine carbonate would be heated, likely in a high-boiling solvent or neat, to induce cyclization and condensation.

-

The reaction progress would be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture would be cooled, and the solid product would be isolated by filtration, washed, and dried.

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

-

The 7-Fluoroquinazoline-2,4(1H,3H)-dione would be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).[3]

-

The reaction mixture would be heated at reflux until the starting material is consumed (monitored by TLC).

-

The excess POCl₃ would be removed under reduced pressure, and the residue would be carefully quenched with ice water.

-

The resulting solid would be filtered, washed with water, and dried to yield 2,4-dichloro-7-fluoroquinazoline.

Step 3: Synthesis of this compound

-

The 2,4-dichloro-7-fluoroquinazoline would be subjected to selective amination. This could be achieved by reacting it with a source of ammonia (e.g., ammonia in an organic solvent) at a controlled temperature to favor substitution at the 2-position.

-

Alternatively, a selective reduction of the 4-chloro group could be attempted, followed by amination.

Biological Activity and Potential Mechanisms of Action

While specific biological data for this compound is not available, the quinazoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent anticancer and anti-inflammatory properties.[11][12][13]

Anticancer Potential

Quinazoline derivatives are prominent as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.[11] The 7-fluoro substitution is a common feature in several known EGFR inhibitors.

References

- 1. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 6. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 7-Fluoroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthesis of 7-Fluoroquinazolin-2-amine. Due to a lack of extensive, publicly available experimental data specifically for this compound, this guide leverages data from closely related analogs to present a predictive but scientifically grounded resource. All quantitative data is summarized in structured tables, and detailed, inferred experimental methodologies are provided.

Molecular Structure and Chemical Properties

This compound is a fluorinated derivative of the quinazoline heterocyclic system. The presence of the fluorine atom at the 7-position and the amine group at the 2-position are key determinants of its chemical reactivity and potential biological activity. Quinazolines are known scaffolds in medicinal chemistry, often investigated for their potential as anticancer and anti-inflammatory agents.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Amino-7-fluoroquinazoline | [3] |

| CAS Number | 190274-01-2 | [3] |

| Molecular Formula | C₈H₆FN₃ | [3] |

| Molecular Weight | 163.15 g/mol | [3] |

| Appearance | Light yellow to yellow solid (predicted) | [4] |

| Boiling Point | 373.7 ± 34.0 °C (Predicted) | [4] |

| Density | 1.400 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.79 ± 0.26 (Predicted) | [4] |

| LogP | 1.93230 | [3] |

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Plausible Experimental Synthesis Protocol

The proposed synthesis involves the acid-mediated [4+2] annulation of 2-amino-4-fluorobenzonitrile with a cyanamide source.

Proposed Reaction Scheme:

2-amino-4-fluorobenzonitrile + Cyanamide --(Acid Mediator)--> this compound

Detailed Inferred Methodology:

-

Reaction Setup: To a solution of 2-amino-4-fluorobenzonitrile (1.0 mmol, 1.0 equiv) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL), add a cyanamide source (e.g., N-benzyl cyanamide, 1.5 mmol, 1.5 equiv) and an acid mediator (e.g., hydrochloric acid, 2.0 mmol, 2.0 equiv).

-

Reaction Conditions: The reaction mixture is stirred and heated to 70 °C in an oil bath for 1-2 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then extracted with ethyl acetate, and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram:

Caption: Plausible experimental workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is scarce. The following tables provide predicted data based on the analysis of structurally similar compounds and general spectroscopic principles.[6][7][8][9][10][11]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic CH | 8.0 - 8.2 | d | H5 |

| Aromatic CH | 7.2 - 7.4 | dd | H6 |

| Aromatic CH | 7.8 - 8.0 | d | H8 |

| Amine NH₂ | 6.5 - 7.0 | br s | 2-NH₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Aromatic C | ~160 | C2 | |

| Aromatic C | ~150 | C4 | |

| Aromatic C | ~115 | C4a | |

| Aromatic C | ~125 | C5 | |

| Aromatic C | ~110 (d, J_CF ≈ 20 Hz) | C6 | |

| Aromatic C | ~165 (d, J_CF ≈ 250 Hz) | C7 | |

| Aromatic C | ~118 (d, J_CF ≈ 20 Hz) | C8 | |

| Aromatic C | ~155 | C8a |

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1650 - 1580 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| N-H Wag | 910 - 665 | Broad, Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 164.06 | Molecular Ion |

| [M+H - NH₃]⁺ | 147.03 | Loss of ammonia |

| [M+H - HCN]⁺ | 137.05 | Loss of hydrogen cyanide |

| [M+H - C₂H₂N₂]⁺ | 110.03 | Fragmentation of the pyrimidine ring |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, related fluoroquinazoline derivatives have shown promise as anti-inflammatory agents through the inhibition of TNF-α production and as inhibitors of T-cell proliferation.[2] Additionally, the broader class of quinazolines is known to interact with various biological targets, including kinases.[12] One of the well-established mechanisms of action for some antimicrobial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13]

Given the reported anti-inflammatory activity of similar compounds, a potential mechanism of action for this compound could involve the modulation of inflammatory signaling pathways, such as the one mediated by TNF-α.

Potential Signaling Pathway Inhibition Diagram:

Caption: Potential inhibition of the TNF-α signaling pathway by this compound.

Safety Information

As with any research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. The experimental protocols and predicted data are based on scientific literature for analogous compounds and should be used as a guideline. Experimental validation is required to confirm these findings.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS:190274-01-2 FT-0684316 this compound Product Detail Information [finetechchem.com]

- 4. 6-Fluoroquinazolin-2-amine CAS#: 20028-72-2 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 8. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 7-Fluoroquinazolin-2-amine: Core Physical, Chemical, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroquinazolin-2-amine is a fluorinated quinazoline derivative that serves as a key building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside a discussion of its potential biological significance based on the activities of structurally related compounds. This document aims to be a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and similar molecules.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are crucial for its handling, characterization, and application in synthetic and biological studies. A summary of its key properties is presented below.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 190274-01-2 | [1] |

| Molecular Formula | C₈H₆FN₃ | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| InChI Key | LEJSJPUMRRROQB-UHFFFAOYSA-N |

Physicochemical Data

Quantitative data on the physicochemical properties of this compound are essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Reference |

| Melting Point | Not available | [1] |

| Boiling Point | 373.659 °C at 760 mmHg | [1] |

| Density | 1.401 g/cm³ | [1] |

| Flash Point | 179.783 °C | [1] |

| pKa (predicted) | ~4.79 (for the related 6-fluoro isomer) | [2] |

| Solubility | Predicted to have low aqueous solubility | [3] |

| LogP | 1.93230 | [4] |

Synthesis and Analytical Protocols

Representative Synthetic Workflow

A common strategy for the synthesis of 2-aminoquinazolines involves the reaction of a suitably substituted anthranilonitrile with a source of the C2-N fragment, or a multi-step sequence starting from a 2-aminobenzonitrile derivative. For this compound, a potential synthetic pathway could be conceptualized as follows:

References

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery and the Potential Biological Activity of 7-Fluoroquinazolin-2-amine

Disclaimer: A comprehensive review of the scientific literature reveals a notable absence of specific biological activity data for 7-Fluoroquinazolin-2-amine. Therefore, this technical guide will focus on the well-documented biological activities of structurally related quinazoline derivatives to infer the potential therapeutic relevance of this compound. This document is intended for researchers, scientists, and drug development professionals.

The quinazoline core is a versatile bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have been extensively investigated and developed as potent inhibitors of various enzymes and receptors, leading to their use in a wide range of therapeutic areas, most notably in oncology and for inflammatory conditions. The introduction of a fluorine atom at the 7-position and an amine group at the 2-position of the quinazoline ring, as in this compound, suggests potential interactions with biological targets that are sensitive to these specific substitutions.

Potential Therapeutic Targets and Biological Activities

Based on the activities of analogous compounds, this compound could potentially exhibit activity as an inhibitor of key signaling pathways, including:

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a cornerstone of many clinically approved EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy.[1][2] These drugs target the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that promotes cell proliferation and survival.[3] While this compound is not a 4-anilinoquinazoline, the core quinazoline structure is fundamental to this activity.

-

Nuclear Factor-kappa B (NF-κB) Inhibition: Several quinazoline derivatives have been identified as potent inhibitors of the NF-κB signaling pathway, which is a critical regulator of inflammation and is implicated in various inflammatory diseases and cancers.[4][5][6][7] Inhibition of this pathway can lead to anti-inflammatory and anti-cancer effects.

Quantitative Data for Structurally Related Quinazoline Derivatives

The following tables summarize the in vitro inhibitory activities of various quinazoline derivatives against cancer cell lines and specific kinases. This data provides a benchmark for the potential potency that could be expected from novel quinazoline compounds.

Table 1: Cytotoxic Activity of Quinazoline Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | IC50 / GI50 (µM) | Reference |

| Quinazolin-4(3H)-one derivative (6d) | NCI-H460 (NSC Lung Cancer) | 0.789 | [3] |

| Quinazoline-based thiazole (4i) | A549 (Lung Carcinoma) | 14.79 | [8] |

| Quinazoline-based thiazole (4i) | MCF-7 (Breast Cancer) | 2.86 | [8] |

| Quinazoline-based thiazole (4i) | HepG2 (Liver Cancer) | 5.91 | [8] |

| Quinazoline derivative (QZ-5) | A549 (Lung Carcinoma) | 1.6 | [1] |

| Quinazoline derivative (QZ-5) | MCF-7 (Breast Cancer) | 2.4 | [1] |

| 4-aminoquinazoline derivative (LU1501) | SK-BR-3 (Breast Cancer) | 10.16 ± 0.86 | [4] |

| 4-aminoquinazoline derivative (LU1501) | HCC1806 (Breast Cancer) | 10.66 ± 1.01 | [4] |

| 2-phenyl quinazoline derivative (2a) | NCI-60 Cell Line Panel (Mean) | 2.88 | [7] |

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| Quinazolin-4(3H)-one derivative (6d) | EGFR | 69 ± 4 | [3] |

| Quinazoline semicarbazone (1i) | EGFR (wild type) | 0.05 | [9][10] |

| Quinazoline semicarbazone (1j) | EGFR (wild type) | 0.1 | [9][10] |

| Quinazoline semicarbazone | EGFR (T790M/L858R mutant) | 5.6 and 8.6 | [10] |

| Quinazoline derivative (QZ-5) | EGFR | 800 | [1] |

| 6-amino-4-phenethylaminoquinazoline (11q) | NF-κB transcriptional activation | Potent Inhibition | [6] |

| (4-Phenylamino)quinazoline alkylthiourea (19) | IL-6 production (NF-κB mediated) | 840 | [5] |

| (4-Phenylamino)quinazoline alkylthiourea (19) | TNFα production (NF-κB mediated) | 4000 | [5] |

Experimental Protocols for Key Assays

The biological evaluation of quinazoline derivatives typically involves a series of in vitro assays to determine their cytotoxic and enzyme inhibitory activities.

MTT Assay for Cellular Proliferation

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This type of assay is used to determine the direct inhibitory effect of a compound on the activity of a specific kinase, such as EGFR.

-

Reaction Components: The assay is typically performed in a multi-well plate and includes the kinase, a substrate (e.g., a peptide or protein that is a substrate for the kinase), and ATP.

-

Compound Addition: The test compound is added at various concentrations to the wells containing the kinase and substrate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

ATP Measurement: After a set incubation time, a reagent is added that stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is proportional to the kinase activity. The signal is often a luminescent one.

-

IC50 Determination: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

Caption: Potential inhibition of the EGFR signaling pathway by this compound.

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for evaluating the biological activity of a novel compound.

Conclusion and Future Directions

While there is a lack of direct experimental data on the biological activity of this compound, the extensive research on related quinazoline derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The quinazoline scaffold is a proven pharmacophore for targeting key pathways in cancer and inflammation. Future research should focus on the synthesis and in vitro screening of this compound to determine its cytotoxic and enzyme inhibitory properties. Based on these initial findings, further studies, including in vivo models, could elucidate its therapeutic potential. The presence of the 2-amino group and the 7-fluoro substituent offers unique structural features that may lead to novel mechanisms of action or improved pharmacological properties compared to existing quinazoline-based drugs.

References

- 1. ijpcat.com [ijpcat.com]

- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 5. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-Fluoroquinazolin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for 7-Fluoroquinazolin-2-amine is limited in publicly available scientific literature. This guide provides an in-depth analysis of potential therapeutic targets by examining structurally related 2-amino-7-substituted quinazoline and 7-fluoroquinoline derivatives. The presented data and protocols are derived from studies on these analogous compounds and serve as a strong predictive framework for the therapeutic potential of this compound.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its rigid, bicyclic structure is amenable to diverse chemical modifications, allowing for the fine-tuning of pharmacological properties. Several quinazoline derivatives have received FDA approval, particularly as anticancer agents that function as protein kinase inhibitors, such as gefitinib and erlotinib.[1][2] The 2-aminoquinazoline moiety, in particular, has been a focus of drug discovery efforts due to its ability to engage in key hydrogen bonding interactions within the ATP-binding sites of various kinases. The introduction of a fluorine atom at the 7-position, as in this compound, can significantly modulate the compound's physicochemical properties, including metabolic stability and target-binding affinity.

This technical guide explores the most probable therapeutic targets for this compound based on robust data from closely related analogs. The primary focus will be on its potential as an inhibitor of the ERK/MAPK pathway, with additional discussion on other plausible kinase targets such as EGFR and Aurora Kinase.

Primary Hypothesized Target: Extracellular Signal-Regulated Kinase 1/2 (ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.[3] Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are central nodes in this pathway, making them attractive targets for anticancer therapeutics.[3] Recent studies have identified 2-amino-7-amide quinazoline derivatives as potent and orally bioavailable inhibitors of ERK1/2.[3]

Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway

This compound and its derivatives are hypothesized to act as ATP-competitive inhibitors of ERK1/2. By binding to the ATP pocket of these kinases, they block the phosphorylation of downstream substrates like RSK (Ribosomal S6 Kinase), leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[3]

Quantitative Data: In Vitro Kinase and Antiproliferative Activity

The following table summarizes the in vitro activity of a representative 2-amino-7-amide quinazoline derivative (Compound 23 from the cited study) against ERK1/2 and in various cancer cell lines.[3]

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Kinase Assay | ERK1 | IC50 | 5.2 |

| Kinase Assay | ERK2 | IC50 | 2.1 |

| Antiproliferative | A375 (Melanoma) | IC50 | 35 |

| Antiproliferative | HCT116 (Colon) | IC50 | 89 |

| Antiproliferative | NCI-H358 (Lung) | IC50 | 120 |

Experimental Protocols

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified ERK1 and ERK2 kinases.

Methodology:

-

Reagents: Recombinant human ERK1 and ERK2, ATP, myelin basic protein (MBP) as a substrate, kinase assay buffer, and the test compound.

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time.

-

Terminate the reaction and quantify the phosphorylated substrate using a suitable method (e.g., radioactive filter binding assay or luminescence-based assay).

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Objective: To measure the cytotoxic effect of the test compound on cancer cell lines.

Methodology:

-

Reagents: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

Other Potential Therapeutic Targets

Based on the broader class of fluorinated quinazoline and quinoline derivatives, other protein kinases are also plausible targets for this compound.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[4] The 4-anilinoquinoline scaffold, which is structurally related to quinazolines, has been extensively explored for EGFR inhibition.[4][5]

The following table presents the cytotoxic activity of representative 7-fluoro-4-anilinoquinoline derivatives against HeLa (cervical cancer) and BGC823 (gastric cancer) cell lines.[4]

| Compound | HeLa IC50 (μM) | BGC823 IC50 (μM) |

| 1f | 10.18 | 8.32 |

| 2i | 7.15 | 4.65 |

| Gefitinib (Control) | >40 | 36.34 |

A common synthetic route involves the nucleophilic substitution of a 4-chloro-7-fluoroquinoline with a substituted aniline.[4]

-

Starting Materials: 4-Chloro-7-fluoroquinoline and a substituted aniline.

-

Procedure:

-

Dissolve 4-chloro-7-fluoroquinoline and the aniline derivative in a suitable solvent like isopropanol.

-

Heat the mixture at reflux for several hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Purify the product by recrystallization or column chromatography.

-

Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that is essential for mitotic progression. Its overexpression is common in many human cancers, making it a promising anticancer target.[6][7] Fluorinated quinazoline derivatives have been investigated as inhibitors of Aurora A.[6][7] The fluorine atom on the quinazoline ring has been suggested to contribute positively to binding in the kinase's active site.[6]

A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a structurally related compound) demonstrated its inhibitory activity against Aurora A kinase.[7]

| Assay Type | Target | Metric | Value |

| Kinase Assay | Aurora A | % Inhibition @ 10 µM | 51.78% |

Conclusion

While direct experimental data on this compound is not extensively available, a comprehensive analysis of its structural analogs strongly suggests its potential as a protein kinase inhibitor. The most promising therapeutic target appears to be the ERK1/2 kinases within the MAPK signaling pathway, given the recent development of potent 2-amino-7-amide quinazoline inhibitors.[3] Other plausible targets include EGFR and Aurora A kinase, which are known to be inhibited by structurally similar fluorinated heterocyclic compounds.[4][7]

The experimental protocols and workflows detailed in this guide provide a robust framework for the synthesis and biological evaluation of this compound and its derivatives. Further investigation into these potential therapeutic targets is warranted to fully elucidate the pharmacological profile and clinical potential of this compound.

References

- 1. CAS:190274-01-2 FT-0684316 this compound Product Detail Information [finetechchem.com]

- 2. Synthesis, crystal structures and anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluoroquinazolin-2-amine Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position and an amine group at the 2-position of the quinazoline ring has garnered significant interest for the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of 7-fluoroquinazolin-2-amine derivatives and their analogs, focusing on their synthesis, biological activities, and mechanisms of action.

Core Structure and Synthetic Strategies

The fundamental structure of this compound provides a versatile template for chemical modification. A general and efficient approach to synthesize the 2-amino-7-fluoroquinazoline core involves a multi-step sequence starting from readily available precursors.

A plausible synthetic route commences with 2-amino-4-fluorobenzoic acid, which can be cyclized with urea to form 7-fluoroquinazoline-2,4-diol.[1] Subsequent chlorination, typically using phosphoryl chloride (POCl3), yields the di-chloro intermediate, 2,4-dichloro-7-fluoroquinazoline. This intermediate is then selectively reacted with an amine to introduce the desired substituent at the 2-position, followed by amination at the 4-position if required. For the synthesis of 2-amino-4(3H)-quinazolinone derivatives, an alternative strategy involves the reaction of substituted anthranilic acids with cyanamides.

Proposed General Synthetic Workflow

Caption: Proposed synthetic workflow for 7-fluoroquinazolin-2,4-diamine derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise primarily as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of fluoro-substituted quinazoline derivatives against a range of human cancer cell lines. The introduction of various substituents on the 2-amino group allows for the fine-tuning of their biological activity and selectivity.

Table 1: In Vitro Anticancer Activity of Representative Fluoroquinazoline Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6-Fluoro-3-(iminoindolin-2-one)quinazolin-4(3H)-one | MCF-7 (Breast) | 0.35 ± 0.01 | [2] |

| 2 | 6-Fluoro-3-(4-nitrobenzylideneamino)quinazolin-4(3H)-one | MDA-MBA-231 (Breast) | 0.28 ± 0.02 | [2] |

| 3 | 2-((2-Chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 0.00137 | [3] |

| 4 | 4-(4-Fluorophenyl)amino-7-fluoroquinoline | HeLa (Cervical) | 10.18 | [4] |

| 5 | 4-(4-Fluorophenyl)amino-7-fluoroquinoline | BGC823 (Gastric) | 8.32 | [4] |

Note: The table includes closely related fluoro-substituted quinazoline and quinoline derivatives to illustrate the potential of the scaffold, due to the limited availability of data specifically for a consistent series of this compound derivatives.

Signaling Pathways and Mechanism of Action

The anticancer effects of many quinazoline derivatives are attributed to their ability to inhibit protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family.[3][5] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth.[3] this compound analogs can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.

Another important mechanism of action for some quinazoline derivatives is the inhibition of tubulin polymerization.[6][7][8][9][10] Tubulin is the protein subunit of microtubules, which are essential for cell division. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8][9][10]

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Caption: Disruption of microtubule dynamics by this compound derivatives.

Experimental Protocols

General Procedure for the Synthesis of 7-Fluoroquinazoline-2,4-diol

This protocol is adapted from the synthesis of related quinazoline-2,4-diols.[1]

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Urea

-

Reaction vessel (e.g., three-necked flask)

Procedure:

-

Combine 2-amino-4-fluorobenzoic acid and urea in a suitable reaction vessel.

-

Heat the mixture, typically in an oil bath, to a temperature sufficient to initiate the reaction (e.g., 180-200 °C).

-

Maintain the temperature and stir the reaction mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Add water to the solidified mass and stir to break it up.

-

Filter the solid product, wash with water, and then with a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials.

-

Dry the product under vacuum to obtain 7-fluoroquinazoline-2,4-diol.

General Procedure for the Synthesis of 2,4-Dichloro-7-fluoroquinazoline

This protocol is a general method for the chlorination of quinazoline-2,4-diols.[1]

Materials:

-

7-Fluoroquinazoline-2,4-diol

-

Phosphoryl chloride (POCl3)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Reaction vessel with a reflux condenser

Procedure:

-

To a reaction vessel, add 7-fluoroquinazoline-2,4-diol and an excess of phosphoryl chloride.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with stirring to quench the excess POCl3.

-

The solid product will precipitate out of the aqueous solution.

-

Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield 2,4-dichloro-7-fluoroquinazoline.

In Vitro EGFR Kinase Inhibition Assay

This is a representative protocol for assessing the inhibitory activity of compounds against EGFR kinase.[11]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

Procedure:

-

Prepare a reaction mixture containing the assay buffer, EGFR kinase, and the substrate in a 96-well plate.

-

Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known EGFR inhibitor like gefitinib) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6][7][8][9][10]

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP)

-

Test compounds (dissolved in DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

-

96-well plates

Procedure:

-

Prepare a solution of tubulin in the polymerization buffer on ice.

-

Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

-

Add the tubulin solution to each well.

-

Place the plate in the spectrophotometer and raise the temperature to 37 °C to initiate polymerization.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition of tubulin polymerization at a specific time point for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their synthetic accessibility and the possibility of fine-tuning their biological activity through chemical modification make them an attractive scaffold for medicinal chemists. The primary mechanisms of action, involving the inhibition of crucial signaling pathways like EGFR and the disruption of fundamental cellular processes such as tubulin polymerization, provide a solid rationale for their continued investigation. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of new analogs, facilitating further research and development in this important area of drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of 7-Fluoroquinazolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-Fluoroquinazolin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this report presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinazoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectral databases.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.90 | dd | J = 8.8, 6.0 | H-5 |

| ~7.20 | s (broad) | - | -NH₂ |

| ~7.10 | td | J = 8.8, 2.5 | H-6 |

| ~6.95 | dd | J = 10.0, 2.5 | H-8 |

| ~9.50 | s | - | N-H (ring) |

Note: Chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 (d, ¹JCF ≈ 245 Hz) | C-7 |

| ~161.5 | C-2 |

| ~155.0 | C-4 |

| ~151.0 | C-8a |

| ~128.0 (d, ³JCF ≈ 8 Hz) | C-5 |

| ~115.0 (d, ²JCF ≈ 22 Hz) | C-6 |

| ~112.0 (d, ²JCF ≈ 24 Hz) | C-8 |

| ~110.0 | C-4a |

Note: The carbon attached to fluorine (C-7) will appear as a doublet with a large coupling constant. Other carbons in proximity to the fluorine atom will also exhibit smaller C-F couplings.

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric, -NH₂) |

| 3200-3100 | Medium | N-H stretch (ring) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1650-1630 | Strong | C=N stretch (quinazoline ring) |

| 1620-1580 | Strong | N-H bend (-NH₂) |

| 1580-1450 | Strong | Aromatic C=C stretch |

| 1250-1150 | Strong | C-F stretch |

| 1350-1250 | Medium | Aromatic C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular Ion) |

| 146 | Moderate | [M-NH]⁺ |

| 136 | Moderate | [M-HCN]⁺ |

| 119 | Low | [M-HCN-NH]⁺ |

Note: Fragmentation patterns are predicted based on the general behavior of quinazoline and aromatic amine compounds under electron ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic aromatic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

¹H NMR Acquisition:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 20 ppm

-

Acquisition time: 4.0 s

-

-

¹³C NMR Acquisition:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

Acquisition time: 1.1 s

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are referenced to the residual solvent peak or TMS.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the UATR accessory.

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

-

Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD (or a similar LC-MS system for non-volatile compounds).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC-MS (for volatile compounds):

-

Injector temperature: 250°C

-

Oven program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer Conditions (Electron Ionization - EI):

-

Ionization energy: 70 eV

-

Source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Mass range: m/z 40-500

-

-

Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed to determine the molecular weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

The Quinazoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its versatile nature, synthetic accessibility, and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the quinazoline core, delving into its synthesis, mechanisms of action, structure-activity relationships (SAR), and diverse therapeutic applications, with a focus on providing actionable data and detailed methodologies for professionals in drug discovery and development.

Synthesis of the Quinazoline Core

The construction of the quinazoline scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern.

Niementowski Quinazoline Synthesis

A classical and widely used method is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide at elevated temperatures.

Experimental Protocol: General Niementowski Synthesis of 4(3H)-Quinazolinones

-

Reactants: A mixture of an appropriately substituted anthranilic acid (1 equivalent) and a suitable amide (e.g., formamide, acetamide; used in excess as both reactant and solvent) is prepared.

-

Heating: The reaction mixture is heated to a temperature range of 130-150°C.

-

Reaction Time: The reaction is typically maintained at this temperature for several hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Microwave-assisted variations of the Niementowski synthesis have been developed to significantly reduce reaction times and improve yields.[1]

Synthesis of Key Quinazoline-Based Drugs

The syntheses of clinically approved quinazoline-based drugs often involve multi-step sequences to introduce specific functionalities crucial for their biological activity.

Experimental Protocol: Synthesis of Gefitinib (AstraZeneca's Original Route)

Gefitinib, an EGFR inhibitor, can be synthesized in a multi-step process:

-

Demethylation: 6,7-Dimethoxyquinazoline-4-one is demethylated using L-methionine and methanesulfonic acid.

-

Acetylation: The resulting hydroxyl group is protected by acetylation.

-

Halogenation: The 4-oxo group is converted to a chloro group using a chlorinating agent like thionyl chloride.

-

Nucleophilic Aromatic Substitution (SNAr): The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline.

-

Deacetylation: The acetyl protecting group is removed.

-

O-Alkylation: The final morpholino-containing side chain is introduced via O-alkylation.[2][3][4][5][6]

Experimental Protocol: Synthesis of Erlotinib

Erlotinib, another EGFR inhibitor, is synthesized through a key SNAr reaction:

-

Starting Material: The synthesis typically starts from 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.

-

SNAr Reaction: This intermediate is reacted with 3-ethynylaniline in a suitable solvent like isopropanol, often with heating, to yield erlotinib.[7][8][9][10][11]

Mechanisms of Action

Quinazoline derivatives exhibit a broad spectrum of pharmacological activities by targeting various biological macromolecules.

Kinase Inhibition in Oncology

A significant number of quinazoline-based drugs function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[12][13][14][15][16] Many quinazoline derivatives, including gefitinib and erlotinib, are ATP-competitive inhibitors that bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent signal transduction.[5]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gefitinib [label="Gefitinib/\nErlotinib", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2_SOS [label="Recruits"]; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; EGFR -> PI3K; PI3K -> AKT; AKT -> Proliferation; Gefitinib -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some quinazoline derivatives act as multi-target kinase inhibitors, targeting VEGFR in addition to EGFR.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vandetanib [label="Vandetanib", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> PLCg; PLCg -> PKC; PKC -> MAPK; VEGFR -> PI3K; PI3K -> AKT; MAPK -> Angiogenesis; AKT -> Angiogenesis; Vandetanib -> VEGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } .dot Caption: VEGFR signaling pathway and its inhibition by multi-target quinazoline inhibitors.

Alpha-1 Adrenergic Receptor Antagonism

Quinazoline derivatives such as prazosin, doxazosin, and terazosin are selective antagonists of α1-adrenergic receptors.[17][18] This action leads to the relaxation of smooth muscle in blood vessels and the prostate, making them effective in the treatment of hypertension and benign prostatic hyperplasia (BPH).[19][20] Interestingly, some of these compounds have also been shown to induce apoptosis in prostate cancer cells through an α1-adrenoceptor-independent mechanism.[21][22][23]

Therapeutic Applications and Quantitative Data

The versatility of the quinazoline scaffold has led to its application in treating a wide range of diseases.

Anticancer Activity

This is one of the most extensively studied areas for quinazoline derivatives. The table below summarizes the in vitro activity of some key compounds.

| Compound | Target(s) | Cell Line | IC50 / GI50 | Reference(s) |

| Gefitinib | EGFR | Various cancer cell lines | Nanomolar to micromolar range | [5] |

| Erlotinib | EGFR | NSCLC cell lines | Nanomolar range | [5] |

| Lapatinib | EGFR, HER2 | Breast cancer cell lines | Nanomolar range | [5] |

| Vandetanib | VEGFR, EGFR, RET | Various cancer cell lines | Nanomolar range | |

| Compound 27 | PI3K | Cancer cell lines | Not specified | [12] |

| Compound 6d | Not specified | NCI-H460 (NSCLC) | 0.789 µM | [24] |

| Compound 45a | EGFR, VEGFR | HT-29, MCF-7 | 31.23 µM, 39.02 µM | [24] |

Antimicrobial Activity

Quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| 2-Aryl/heteroaryl quinazolines | Mycobacterium tuberculosis | Not specified | [25] |

| 4(3H)-Quinazolinones | S. aureus, S. pneumoniae | Not specified | |

| Acylhydrazone quinazolines | S. aureus, E. coli, A. niger | Not specified | [26] |

| 2-(amino)quinazolin-4(3H)-one (6y) | MRSA (JE2) | 0.02 µM (MIC50) | [22] |

| 4(3H)-Quinazolinone (Compound 2 ) | S. aureus (ATCC 29213) | 2 | [6] |

| 4(3H)-Quinazolinone (Compound 27 ) | S. aureus (various strains) | ≤0.5 | [27][28][29] |

Antihypertensive Activity

Several quinazoline derivatives have been developed as antihypertensive agents.

| Compound | Mechanism of Action | Efficacy | Reference(s) |

| Prazosin | α1-adrenergic antagonist | Effective in lowering blood pressure | [18][20][30][31] |

| Doxazosin | α1-adrenergic antagonist | Long-acting antihypertensive | [19][32] |

| Terazosin | α1-adrenergic antagonist | Used for hypertension and BPH | [19] |

| Novel quinazolin-4(3H)-ones | α1-adrenergic antagonism | Some compounds more potent than Prazosin | [9][23] |

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of quinazoline derivatives.

-

Anticancer (EGFR inhibitors):

-

The 4-anilino moiety is a privileged scaffold for EGFR inhibition.

-

Substitutions at the 6 and 7-positions of the quinazoline ring with small, electron-donating groups (e.g., methoxy) generally enhance activity.

-

The N-1 and N-3 atoms of the quinazoline ring are key hydrogen bond acceptors in the ATP-binding pocket of EGFR.[33]

-

-

Antimicrobial:

-

Substitutions at the 2 and 3-positions of the quinazolinone ring are critical for activity.

-

The presence of a halogen atom at the 6 or 8-position can improve antimicrobial potency.

-

An amine or substituted amine at the 4-position of the quinazolinone ring is often beneficial.[34]

-

For 4(3H)-quinazolinone antibacterials, variations in all three rings (the quinazolinone core and its substituents) significantly impact activity against S. aureus.[27][28][29]

-

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol for EGFR/VEGFR)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Reagent Preparation: Prepare solutions of the recombinant kinase (e.g., EGFR, VEGFR-2), a suitable peptide substrate, ATP, and the test compound (quinazoline derivative) in a kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™, which measures ADP production as an indicator of kinase activity).

-

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[24][25][30][35][36][37][38][39][40][41]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 or GI50 value.[26][31][42][43]

Conclusion

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the design and development of new therapeutic agents. Its rigid framework and synthetic tractability have enabled the creation of highly potent and selective molecules that have had a profound impact on the treatment of diseases such as cancer and hypertension. The continued exploration of novel quinazoline derivatives and their diverse biological targets promises to yield the next generation of innovative medicines. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of this remarkable heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gefitinib synthesis - chemicalbook [chemicalbook.com]

- 5. ukm.my [ukm.my]

- 6. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]

- 7. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 8. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. vjs.ac.vn [vjs.ac.vn]

- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. ClinPGx [clinpgx.org]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. brainkart.com [brainkart.com]

- 18. Alpha adrenergic blockers: Tolazoline, Phentolamine, Phenoxybenzamine, Prazosin, Dihydroergotamine, Methysergide | Pharmaguideline [pharmaguideline.com]

- 19. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 20. jbclinpharm.org [jbclinpharm.org]

- 21. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. α1A-Adrenergic Receptor as a Target for Neurocognition: Cautionary Tale from Nicergoline and Quinazoline Non-Selective Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. benchchem.com [benchchem.com]

- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. benchchem.com [benchchem.com]

- 35. benchchem.com [benchchem.com]

- 36. bpsbioscience.com [bpsbioscience.com]

- 37. bpsbioscience.com [bpsbioscience.com]

- 38. documents.thermofisher.com [documents.thermofisher.com]

- 39. promega.com [promega.com]

- 40. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 41. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 42. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 43. texaschildrens.org [texaschildrens.org]

The Strategic Role of Fluorine in Quinazoline-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into the quinazoline scaffold has emerged as a powerful strategy in modern drug discovery, significantly enhancing the therapeutic potential of this privileged heterocyclic system. This technical guide delves into the core aspects of fluorinated quinazolines, offering a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR). It aims to provide researchers, scientists, and drug development professionals with a detailed understanding of why these molecules are of profound interest, particularly in oncology.

The Fluorine Advantage in Quinazoline Scaffolds